2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a complex organic compound that features a unique combination of functional groups, including a methylsulfonyl group, an oxadiazole ring, and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of an aromatic ring, typically using reagents like methylsulfonyl chloride in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated intermediate, often under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs with fewer gastrointestinal side effects.
Biological Studies: It is used in studies exploring its antimicrobial and anti-inflammatory activities.
Chemical Research: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition helps reduce inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)indole Derivatives: These compounds also exhibit COX-2 inhibitory activity and are studied for their dual antimicrobial and anti-inflammatory properties.
Thiophene Derivatives: Thiophene-based compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and thioether linkage are particularly noteworthy, as they contribute to its stability and potential as a therapeutic agent.
Properties
IUPAC Name |
2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-25(21,22)14-9-7-13(8-10-14)16-18-19-17(23-16)24-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRUQRNMNMOMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.